
Arsacetin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsacetin is an organic arsenic compound with the molecular formula C₈H₁₀AsNO₄. It has been studied for its potential biological and medicinal applications, particularly in the context of its effects on cell proliferation and potential tumor-promoting properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arsacetin typically involves the reaction of aniline with arsenic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the larger volumes of reactants and products. The purification process may involve additional steps such as filtration and drying to obtain the final product in a pure form.
化学反应分析
Types of Reactions
Arsacetin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic trioxide form.
Substitution: this compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Oxidation: Arsenic acid derivatives.
Reduction: Arsenic trioxide.
Substitution: Various substituted arsenic compounds depending on the reagents used.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other arsenic compounds.
Biology: Investigated for its effects on cell proliferation and potential as a tumor promoter.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the production of other arsenic-based compounds and materials.
作用机制
The mechanism of action of Arsacetin involves its interaction with cellular components, leading to changes in cell proliferation and survival. It has been shown to affect various molecular targets and pathways, including:
Cell Proliferation: Promotes cell proliferation by influencing signaling pathways involved in cell growth.
Molecular Targets: Interacts with proteins and enzymes involved in cell cycle regulation.
Pathways Involved: Affects pathways such as the mitogen
属性
CAS 编号 |
618-22-4 |
|---|---|
分子式 |
C8H10AsNO4 |
分子量 |
259.09 g/mol |
IUPAC 名称 |
(4-acetamidophenyl)arsonic acid |
InChI |
InChI=1S/C8H10AsNO4/c1-6(11)10-8-4-2-7(3-5-8)9(12,13)14/h2-5H,1H3,(H,10,11)(H2,12,13,14) |
InChI 键 |
LTGKKKITNWDUCD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)[As](=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
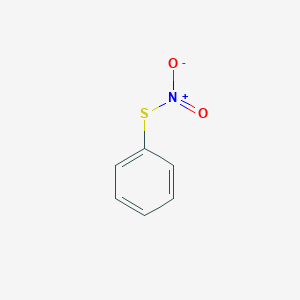
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
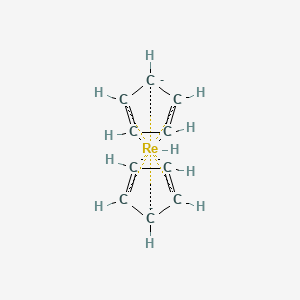

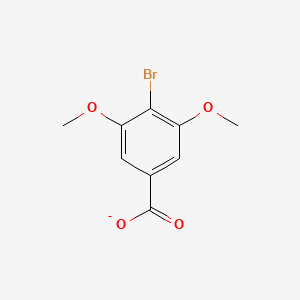
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
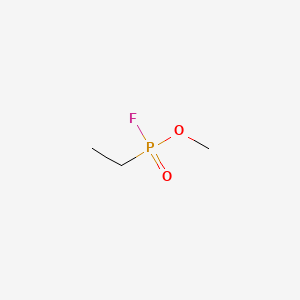
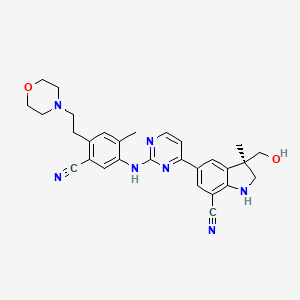
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)

